molecular formula C8H16N2O2 B3385647 ethyl N-(piperidin-3-yl)carbamate CAS No. 64951-50-4

ethyl N-(piperidin-3-yl)carbamate

Cat. No.: B3385647
CAS No.: 64951-50-4
M. Wt: 172.22 g/mol
InChI Key: NBLUTJMVAOOOIZ-UHFFFAOYSA-N
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Description

Ethyl N-(piperidin-3-yl)carbamate is an organic compound with the molecular formula C8H16N2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-(piperidin-3-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of piperidine with ethyl chloroformate. The reaction typically occurs under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:

Piperidine+Ethyl chloroformateEthyl N-(piperidin-3-yl)carbamate+HCl\text{Piperidine} + \text{Ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} Piperidine+Ethyl chloroformate→Ethyl N-(piperidin-3-yl)carbamate+HCl

The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(piperidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert it into secondary amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Ethyl N-(piperidin-3-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial products.

Comparison with Similar Compounds

Ethyl N-(piperidin-3-yl)carbamate can be compared with other piperidine derivatives such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to different physical and chemical properties.

    tert-Butyl N-(piperidin-3-yl)carbamate: The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with biological targets.

    Ethyl N-(piperidin-4-yl)carbamate: The position of the piperidine nitrogen affects the compound’s chemical behavior and biological activity.

Properties

IUPAC Name

ethyl N-piperidin-3-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-2-12-8(11)10-7-4-3-5-9-6-7/h7,9H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLUTJMVAOOOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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